5-Methoxy-2,4-dinitrophenol
Overview
Description
5-Methoxy-2,4-dinitrophenol is an aromatic compound with the molecular formula C7H6N2O6. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by methoxy and nitro groups. This compound is known for its vibrant yellow color and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxy-2,4-dinitrophenol can be synthesized from 1,3-dichloro-4,6-dinitrobenzene. The process involves the following steps :
- A 1-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser is charged with 23.7 grams of 1,3-dichloro-4,6-dinitrobenzene, 100 milliliters of methanol, 200 milliliters of water, and 15 grams of sodium hydroxide.
- The mixture is heated to approximately 65°C for about 8 hours.
- The reaction mixture is then poured into 0°C aqueous hydrochloric acid, isolated by filtration, and air-dried.
- The theoretical yield of this compound is 21.4 grams, with a dry weight yield of 20.5 grams, giving an overall 95% yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,4-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The methoxy group can be substituted by nucleophiles under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted phenols.
Reduction: 5-Methoxy-2,4-diaminophenol.
Oxidation: 5-Methoxy-2,4-dinitroquinone.
Scientific Research Applications
5-Methoxy-2,4-dinitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
5-Methoxy-2,4-dinitrophenol acts as a protonophore, shuttling protons across biological membranes. This action dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that cells use to produce ATP. This mechanism is similar to that of 2,4-dinitrophenol, which uncouples oxidative phosphorylation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares similar nitro groups but lacks the methoxy group.
5-Methoxy-2-nitrophenol: Contains only one nitro group.
2,4-Diaminophenol: The nitro groups are reduced to amino groups.
Uniqueness
5-Methoxy-2,4-dinitrophenol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and reactions that are not possible with similar compounds.
Properties
IUPAC Name |
5-methoxy-2,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O6/c1-15-7-3-6(10)4(8(11)12)2-5(7)9(13)14/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASWEPJOUWXONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295799 | |
Record name | 5-Methoxy-2,4-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51652-35-8 | |
Record name | 51652-35-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-2,4-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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